molecular formula C19H24N4O B7054938 [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone

[4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone

Cat. No.: B7054938
M. Wt: 324.4 g/mol
InChI Key: HYSIFIHJYKWQGJ-UHFFFAOYSA-N
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Description

[4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone is a complex organic compound that features a piperidine ring, a phenyl group, and a dimethylpyrimidine moiety

Properties

IUPAC Name

[4-[[(4,5-dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-12-20-19(22-15(14)2)21-13-16-6-8-17(9-7-16)18(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSIFIHJYKWQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)NCC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone typically involves multiple steps. One common method involves the initial formation of the dimethylpyrimidine moiety, followed by its attachment to a phenyl group through an amine linkage. The final step involves the incorporation of the piperidine ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]phenyl]-piperidin-1-ylmethanone apart is its unique combination of a piperidine ring, phenyl group, and dimethylpyrimidine moiety.

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